Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)-
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Overview
Description
2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5F3INO2 and a molecular weight of 331.03 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-iodo-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. Reaction conditions often involve the use of organic solvents like THF and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, nitrobenzoic acids, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-5-iodo-4-(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the iodine atom, which may affect its reactivity and biological activity.
2-iodo-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
The presence of both the iodine and trifluoromethyl groups in 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid makes it unique compared to other similar compounds
Properties
Molecular Formula |
C8H5F3INO2 |
---|---|
Molecular Weight |
331.03 g/mol |
IUPAC Name |
2-amino-5-iodo-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)4-2-6(13)3(7(14)15)1-5(4)12/h1-2H,13H2,(H,14,15) |
InChI Key |
GFDBIFVBTCARSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)C(F)(F)F)N)C(=O)O |
Origin of Product |
United States |
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